molecular formula C9H9ClN2O2 B15319955 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B15319955
M. Wt: 212.63 g/mol
InChI Key: KSZCQNQPQJTBGX-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant applications in medicinal chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-methylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-5-10-8-4-2-3-7(9(12)13)11(6)8;/h2-5H,1H3,(H,12,13);1H

InChI Key

KSZCQNQPQJTBGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)C(=O)O.Cl

Origin of Product

United States

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